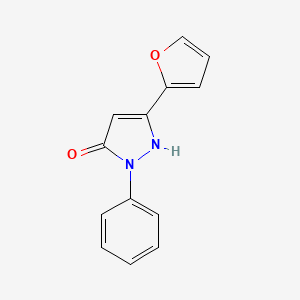

![molecular formula C9H10N2OS2 B2856501 6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 733015-18-4](/img/structure/B2856501.png)

6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

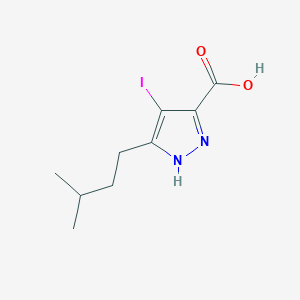

Thienopyrimidinones, such as the compound you mentioned, are a class of organic compounds that contain a thieno[2,3-d]pyrimidin-4-one moiety. They are characterized by a pyrimidinone ring fused to a thiophene ring . These compounds are of interest in medicinal chemistry due to their potential biological activities.

Molecular Structure Analysis

The molecular structure of “6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” would be characterized by the presence of a thieno[2,3-d]pyrimidin-4-one core, with ethyl and methyl groups at the 6 and 3 positions, respectively, and a sulfanyl group at the 2 position .Chemical Reactions Analysis

Thienopyrimidinones can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The exact reactions that “this compound” can undergo would depend on the reaction conditions and the reagents used.Scientific Research Applications

Synthesis and Crystal Structure

The synthesis of 4-thiopyrimidine derivatives, including compounds similar to 6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, has been detailed, showing variations in the substituent at the pyrimidine ring affecting molecular structures and hydrogen-bond interactions. These derivatives display different cytotoxic activities against various cancer cell lines, highlighting the influence of specific functional groups on biological activity (Stolarczyk et al., 2018).

Green Synthesis Approach

A green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, simplifying the synthesis process of this pharmacologically important class of compounds. This method is characterized by step economy, reduced catalyst loading, and easy purification, demonstrating a more environmentally friendly and efficient synthesis route (Shi et al., 2018).

Antitumor Activity

Novel derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have been synthesized and evaluated for their antitumor activity. These compounds exhibit potent anticancer activity against various human cancer cell lines, indicating their potential in cancer therapy (Hafez & El-Gazzar, 2017).

Anti-inflammatory and Antibacterial Activity

Some derivatives have been tested for anti-inflammatory and antibacterial activity, showcasing the versatility of thieno[2,3-d]pyrimidin-4-one compounds in medical research. These studies reveal significant biological activities, further emphasizing the compound's relevance in developing new therapeutic agents (Srivastava & Das, 2009).

Material Science and Optoelectronics

In material science, the structural and electronic properties of thieno[2,3-d]pyrimidin-4-one derivatives have been explored for nonlinear optical applications. Such research provides insights into the electronic influence of thienyl groups on the properties of materials, underscoring the potential of these compounds in optoelectronics and material science (Bianchini et al., 2007).

Safety and Hazards

Future Directions

The study of thienopyrimidinones is an active area of research due to their potential biological activities. Future research on “6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” might include the synthesis of analogs, the investigation of its biological activity, and the exploration of its mechanism of action .

properties

IUPAC Name |

6-ethyl-3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS2/c1-3-5-4-6-7(14-5)10-9(13)11(2)8(6)12/h4H,3H2,1-2H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHKMMOAANAPLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)NC(=S)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Benzothiazol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2856420.png)

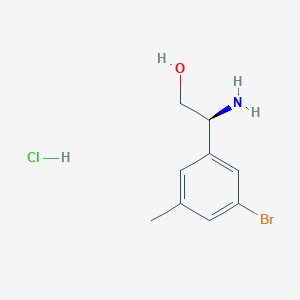

![1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2856426.png)

![6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2856428.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2856429.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2856431.png)

![2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2856432.png)

![N-(2,4-difluorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2856435.png)

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-2-yl)methanone](/img/structure/B2856439.png)

![2-Chloro-N-[(2,6-dimethylphenyl)methyl]-N-(4-methylsulfinylbutan-2-yl)acetamide](/img/structure/B2856440.png)